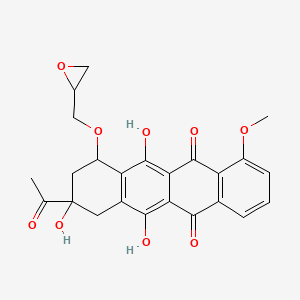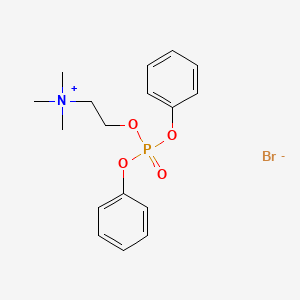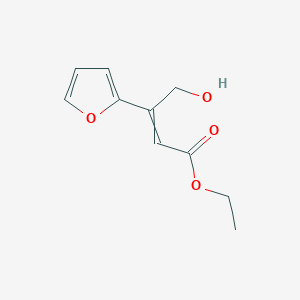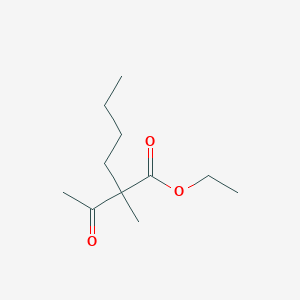
Ethyl 2-acetyl-2-methylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-acetyl-2-methylhexanoate is an organic compound with the molecular formula C₁₁H₂₀O₃. It is an ester, which is a type of compound formed by the reaction of a carboxylic acid and an alcohol. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-acetyl-2-methylhexanoate can be synthesized through the esterification reaction between 2-acetyl-2-methylhexanoic acid and ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the reaction goes to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and safety of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-acetyl-2-methylhexanoate can undergo various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: 2-acetyl-2-methylhexanoic acid and ethanol.
Reduction: 2-acetyl-2-methylhexanol.
Transesterification: A different ester and ethanol.
Applications De Recherche Scientifique
Ethyl 2-acetyl-2-methylhexanoate has various applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 2-acetyl-2-methylhexanoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, releasing the corresponding carboxylic acid and alcohol. These products can then participate in various biochemical pathways, affecting cellular functions and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and fragrances.
Uniqueness
Ethyl 2-acetyl-2-methylhexanoate is unique due to its specific structure, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
104094-65-7 |
|---|---|
Formule moléculaire |
C11H20O3 |
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
ethyl 2-acetyl-2-methylhexanoate |
InChI |
InChI=1S/C11H20O3/c1-5-7-8-11(4,9(3)12)10(13)14-6-2/h5-8H2,1-4H3 |
Clé InChI |
PUGIIMMGAWLFKX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(C(=O)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


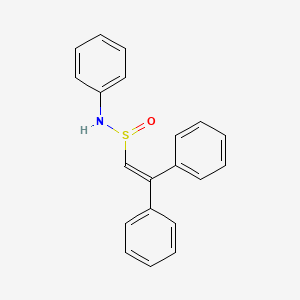
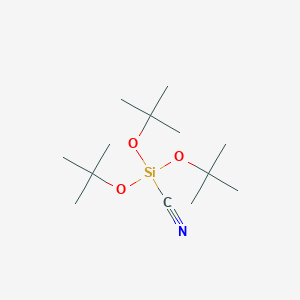
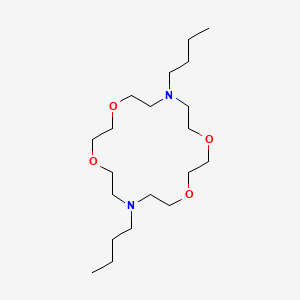
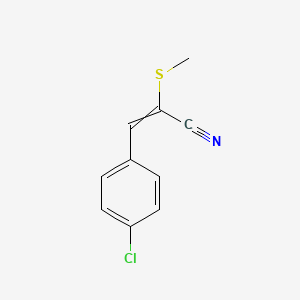
![(1Z,1'Z)-2,2'-[(E)-Diazenediyl]bis[N'-(2-hydroxyethyl)-2-methylpropanimidamide]](/img/structure/B14338024.png)
![1H-Indolo[2,3-c]quinolin-1-amine, 2,3,4,7-tetrahydro-3,3,6-trimethyl-](/img/structure/B14338039.png)
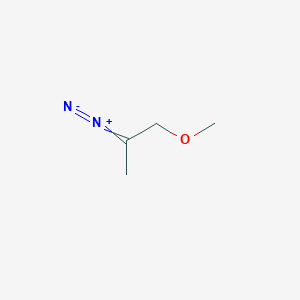
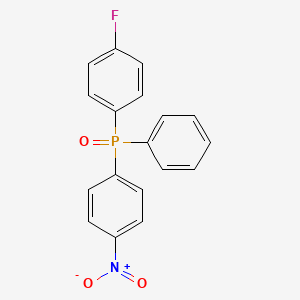
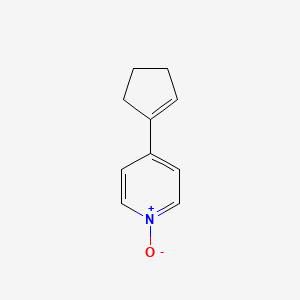
![4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid](/img/structure/B14338064.png)
![Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol](/img/structure/B14338068.png)
